

# thermodynamic properties and stability of 2-Nonanone

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## Compound of Interest

Compound Name: 2-Nonanone

Cat. No.: B1664094

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An In-depth Technical Guide on the Thermodynamic Properties and Stability of **2-Nonanone**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. **2-Nonanone** ( $C_9H_{18}O$ ), a methyl ketone, serves various roles in industrial and research settings, including as a solvent, a chemical intermediate, and a flavoring agent.<sup>[1][2]</sup> This technical guide provides a detailed overview of its thermodynamic properties and chemical stability, supported by experimental data and methodologies.

## Thermodynamic Properties of 2-Nonanone

The thermodynamic properties of a compound are fundamental to understanding its energy content, phase behavior, and potential for chemical transformation. Key thermodynamic data for **2-nonanone** have been determined experimentally and are summarized below.

## Data Presentation: Thermodynamic Parameters

The following table compiles the essential thermodynamic values for **2-nonanone** from various sources, providing a quantitative basis for its energetic profile.

Property	Value	Units	Source(s)
Enthalpy of Formation (Liquid, $\Delta_f H^\circ_{\text{liquid}}$ )	$-397.2 \pm 1.7$	kJ/mol	[3][4]
Enthalpy of Formation (Gas, $\Delta_f H^\circ_{\text{gas}}$ )	$-340.80 \pm 1.70$	kJ/mol	[3]
Standard Liquid Enthalpy of Combustion ( $\Delta_c H^\circ_{\text{liquid}}$ )	$-5716.8 \pm 1.20$	kJ/mol	[3][4]
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	-104.02	kJ/mol	[3]
Normal Boiling Point ( $T_{\text{boil}}$ )	192	°C	[5]
Melting Point ( $T_{\text{fus}}$ )	-21	°C	[5]
Vapor Pressure ( $P_{\text{vap}}$ )	0.8	hPa at 25 °C	[6]
Ionization Energy (IE)	9.16 / $9.32 \pm 0.02$	eV	[7]

## Experimental Protocols: Determination of Thermodynamic Properties

The accurate determination of thermodynamic data relies on precise calorimetric and analytical techniques.

- Combustion Calorimetry (for Enthalpy of Combustion/Formation): The standard enthalpy of combustion for **2-nonanone** was determined using combustion calorimetry.[4]
  - A precisely weighed sample of high-purity **2-nonanone** is placed in a crucible within a high-pressure vessel (a "bomb").
  - The bomb is filled with an excess of pure oxygen under high pressure (e.g., 30 atm).

- The bomb is submerged in a known mass of water in a calorimeter.
- The sample is ignited electrically, and the complete combustion reaction occurs.
- The temperature change of the water is meticulously measured to calculate the heat released during the combustion.
- Corrections are applied for the heat capacity of the calorimeter and other factors to determine the standard enthalpy of combustion ( $\Delta_c H^\circ$ ).
- The standard enthalpy of formation ( $\Delta_f H^\circ$ ) is then calculated from the  $\Delta_c H^\circ$  using Hess's Law, based on the known enthalpies of formation for the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).
- Differential Scanning Calorimetry (DSC) (for Enthalpy of Fusion): While specific experimental details for **2-nonanone** are not provided in the search results, a general DSC protocol is used to determine the enthalpy of fusion.<sup>[8]</sup>
  - A small, weighed sample of **2-nonanone** is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
  - The sample and reference pans are placed in the DSC instrument and cooled to a temperature well below the expected melting point.
  - The instrument heats both pans at a constant, controlled rate.
  - The differential heat flow required to maintain the sample and reference at the same temperature is measured.
  - An endothermic peak is observed as the sample melts. The integrated area of this peak is directly proportional to the enthalpy of fusion ( $\Delta_{\text{fus}} H^\circ$ ).

## Chemical Stability and Reactivity

**2-Nonanone** is generally considered stable under standard conditions, but its reactivity profile, characteristic of ketones, dictates specific handling and storage requirements.

## General Stability and Storage

**2-Nonanone** is chemically stable under normal ambient temperatures and pressures.<sup>[1][6]</sup> For safe and long-term storage, the following conditions are recommended:

- Temperature: Store below +30°C.<sup>[1][5]</sup>
- Container: Keep in a tightly closed container.<sup>[9]</sup>
- Environment: Store in a dark, cool, dry, and well-ventilated place.<sup>[9][10]</sup>
- Hazards to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.<sup>[11]</sup>  
Forms explosive mixtures with air on intense heating.

## Data Presentation: Reactivity and Incompatibilities

The carbonyl group in **2-nonanone** is the center of its reactivity. It is incompatible with several classes of chemicals.

Incompatible Material	Nature of Hazard	Source(s)
Strong Oxidizing Agents	Violent reactions	<sup>[6][11]</sup>
Strong Acids & Bases	Liberation of heat and flammable gases (e.g., H <sub>2</sub> )	<sup>[1][5][10]</sup>
Reducing Agents (hydrides, alkali metals)	Production of flammable gas (H <sub>2</sub> ) and heat	<sup>[1][5][10]</sup>
Aldehydes, Isocyanates, Cyanides, Peroxides, Anhydrides	Incompatible; may react violently	<sup>[5][10]</sup>

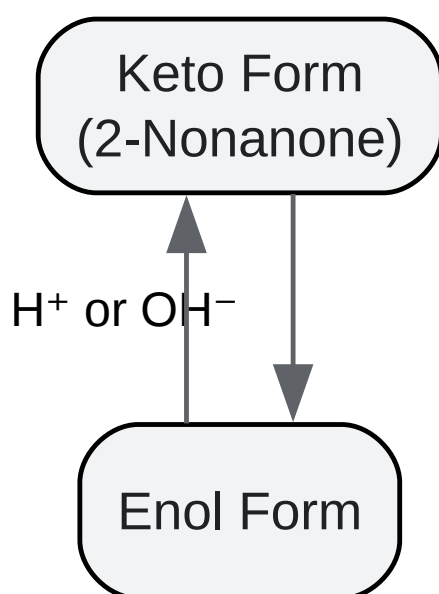
Upon combustion, hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO<sub>2</sub>).<sup>[11]</sup>

## Key Reaction Pathways and Stability Considerations

The stability of **2-nonanone** is intrinsically linked to the reactivity of its ketone functional group.

- Keto-Enol Tautomerism: Like other ketones with alpha-hydrogens, **2-nonanone** exists in equilibrium with its enol tautomer.<sup>[12][13]</sup> This equilibrium, though typically favoring the keto form, is crucial as the enol or the corresponding enolate is a key intermediate in many reactions, including aldol condensations and alpha-halogenation.

## Keto-Enol Tautomerism of 2-Nonanone



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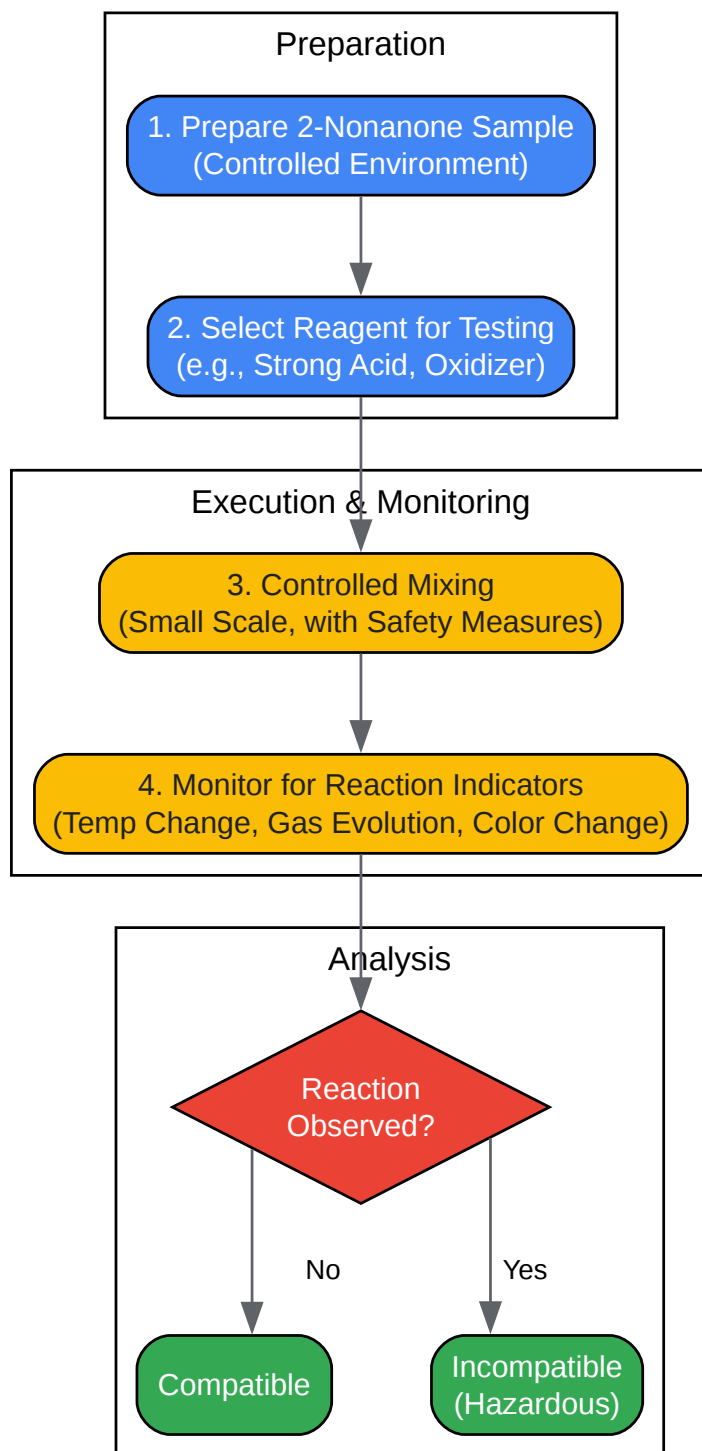
Caption: Equilibrium between the keto and enol forms of **2-nonanone**.

- Nucleophilic Addition: The polarized carbonyl group features an electrophilic carbon atom, making it susceptible to attack by nucleophiles.<sup>[14]</sup> This is the foundational step for many ketone reactions.
- Oxidation: Ketones are generally resistant to oxidation compared to aldehydes.<sup>[14]</sup> Cleavage of a carbon-carbon bond is required, which necessitates harsh conditions with strong oxidizing agents.<sup>[14]</sup>

## Experimental Protocols: Stability and Reactivity Assessment

- Workflow for Chemical Compatibility Testing: A systematic approach is required to assess the compatibility of **2-nonanone** with other substances safely.

## Workflow for Chemical Compatibility Testing



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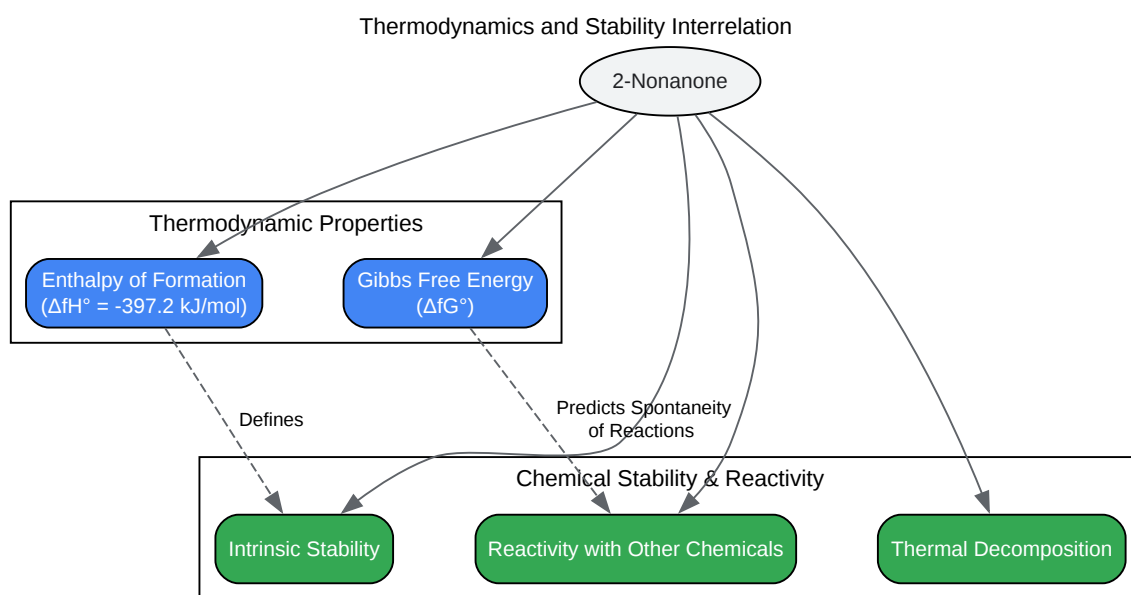
Caption: A generalized workflow for assessing chemical compatibility.



- Qualitative Test for Carbonyl Group (Brady's Test): This test confirms the presence and reactivity of the ketone's carbonyl group.<sup>[13][14]</sup>
  - A few drops of **2-nonanone** are added to a test tube.
  - Approximately 1 mL of 2,4-dinitrophenylhydrazine reagent (Brady's reagent) is added.
  - The formation of a yellow, orange, or red precipitate (a dinitrophenylhydrazone) indicates a positive test for a carbonyl group. The stability of this solid derivative also makes it useful for identification purposes.

## Relationship Between Thermodynamic Properties and Stability

The thermodynamic data of **2-nonanone** are directly linked to its chemical stability. The negative enthalpy of formation indicates that the molecule is stable relative to its constituent elements. This intrinsic stability is the reason it persists under normal conditions. Furthermore, thermodynamic principles can be used to predict the energy changes associated with its reactions, thus quantifying its chemical stability in the presence of other reagents.



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Caption: The link between thermodynamic data and chemical stability.

In conclusion, **2-nonanone** is a thermodynamically stable compound under standard conditions. Its reactivity is governed by the ketone functional group, making it incompatible with strong acids, bases, and oxidizing and reducing agents. The quantitative thermodynamic data provided serves as a critical foundation for predicting its behavior in chemical processes, ensuring safe handling and effective application in research and development.

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